molecular formula C9H7NO B3417362 2-Hydroxyquinoline CAS No. 70254-42-1

2-Hydroxyquinoline

Cat. No. B3417362
CAS RN: 70254-42-1
M. Wt: 145.16 g/mol
InChI Key: LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Patent
US06645983B1

Procedure details

Compound 1 (1.10 g, 4.11 mmol) is added portionwise and rapidly with stirring, to a solution of biphenyl (1.70 g) and diphenyl ether (13.10 g) heated to 250° C. After 10 minutes, the heating is stopped. During the cooling, the quinolone 2 precipitates out in the reaction medium. This product is collected by filtration and then rinsed with petroleum ether. After drying, 859 mg (94%) of compound 2 are obtained in the form of white crystals.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH:1](/[CH:8]=[C:9](/[C:15]1C=CC=CC=1)\C(OCC)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2C=CC=CC=2)C=CC=CC=1.C1([O:39]C2C=CC=CC=2)C=CC=CC=1>>[NH:1]1[C:2]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:15]=[CH:9][C:8]1=[O:39]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N(C1=CC=CC=C1)\C=C(/C(=O)OCC)\C1=CC=CC=C1
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
13.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the cooling, the quinolone 2 precipitates out in the reaction medium
FILTRATION
Type
FILTRATION
Details
This product is collected by filtration
WASH
Type
WASH
Details
rinsed with petroleum ether
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C(C=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 859 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 144%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06645983B1

Procedure details

Compound 1 (1.10 g, 4.11 mmol) is added portionwise and rapidly with stirring, to a solution of biphenyl (1.70 g) and diphenyl ether (13.10 g) heated to 250° C. After 10 minutes, the heating is stopped. During the cooling, the quinolone 2 precipitates out in the reaction medium. This product is collected by filtration and then rinsed with petroleum ether. After drying, 859 mg (94%) of compound 2 are obtained in the form of white crystals.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH:1](/[CH:8]=[C:9](/[C:15]1C=CC=CC=1)\C(OCC)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2C=CC=CC=2)C=CC=CC=1.C1([O:39]C2C=CC=CC=2)C=CC=CC=1>>[NH:1]1[C:2]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:15]=[CH:9][C:8]1=[O:39]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N(C1=CC=CC=C1)\C=C(/C(=O)OCC)\C1=CC=CC=C1
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
13.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the cooling, the quinolone 2 precipitates out in the reaction medium
FILTRATION
Type
FILTRATION
Details
This product is collected by filtration
WASH
Type
WASH
Details
rinsed with petroleum ether
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C(C=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 859 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 144%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06645983B1

Procedure details

Compound 1 (1.10 g, 4.11 mmol) is added portionwise and rapidly with stirring, to a solution of biphenyl (1.70 g) and diphenyl ether (13.10 g) heated to 250° C. After 10 minutes, the heating is stopped. During the cooling, the quinolone 2 precipitates out in the reaction medium. This product is collected by filtration and then rinsed with petroleum ether. After drying, 859 mg (94%) of compound 2 are obtained in the form of white crystals.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH:1](/[CH:8]=[C:9](/[C:15]1C=CC=CC=1)\C(OCC)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2C=CC=CC=2)C=CC=CC=1.C1([O:39]C2C=CC=CC=2)C=CC=CC=1>>[NH:1]1[C:2]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:15]=[CH:9][C:8]1=[O:39]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N(C1=CC=CC=C1)\C=C(/C(=O)OCC)\C1=CC=CC=C1
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
13.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the cooling, the quinolone 2 precipitates out in the reaction medium
FILTRATION
Type
FILTRATION
Details
This product is collected by filtration
WASH
Type
WASH
Details
rinsed with petroleum ether
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C(C=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 859 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 144%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.